molecular formula C9H16N4O2 B2508167 4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-5-carboxamide CAS No. 2101198-35-8

4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-5-carboxamide

Cat. No. B2508167
CAS RN: 2101198-35-8
M. Wt: 212.253
InChI Key: IPBJIUJXMIPSHN-UHFFFAOYSA-N
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Description

4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-5-carboxamide, also known as AHPPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-5-carboxamide exerts its therapeutic effects through various mechanisms of action. In cancer treatment, this compound inhibits the activity of matrix metalloproteinases (MMPs) and blocks the activation of nuclear factor-kappa B (NF-κB), which are both involved in tumor angiogenesis and invasion. In neuroprotection, this compound scavenges free radicals and inhibits the production of pro-inflammatory cytokines. In inflammation-related diseases, this compound reduces the expression of pro-inflammatory genes and inhibits the activity of cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer treatment, this compound reduces tumor growth and induces apoptosis through the regulation of MMPs and NF-κB. In neuroprotection, this compound protects neurons from oxidative stress and reduces inflammation in the brain. In inflammation-related diseases, this compound reduces the expression of pro-inflammatory genes and inhibits the activity of COX-2.

Advantages and Limitations for Lab Experiments

4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, one limitation is that the synthesis process is complex and time-consuming, which may limit its availability for research.

Future Directions

For research include combination therapy, neurodegenerative diseases, and optimization of synthesis methods.

Synthesis Methods

4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-5-carboxamide can be synthesized through a multi-step process involving the reaction of 4-amino-1H-pyrazole-5-carboxylic acid with propargyl bromide, followed by the reduction of the resulting propargylamide with lithium aluminum hydride. The final step involves the reaction of the resulting amine with glycidol to form this compound.

Scientific Research Applications

4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-5-carboxamide has been shown to have potential therapeutic applications in various scientific research fields, including cancer treatment, neuroprotection, and inflammation. In cancer treatment, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking tumor angiogenesis. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. Inflammation-related diseases such as arthritis and colitis have also been studied using this compound.

properties

IUPAC Name

4-amino-N-(2-hydroxyethyl)-2-propylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-2-4-13-8(7(10)6-12-13)9(15)11-3-5-14/h6,14H,2-5,10H2,1H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBJIUJXMIPSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)N)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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